ITK Binding Affinity: Soquelitinib vs. Ibrutinib
Soquelitinib binds ITK with a Kd of 6.5 nM, representing a 4.5-fold higher binding affinity compared to ibrutinib, which exhibits a Kd of 29.2 nM for ITK [1]. This difference in target engagement potency is critical for achieving effective ITK inhibition at clinically tolerable doses without the off-target liabilities inherent to ibrutinib's broader kinase inhibition profile.
| Evidence Dimension | ITK binding affinity (Kd) |
|---|---|
| Target Compound Data | 6.5 nM |
| Comparator Or Baseline | Ibrutinib: 29.2 nM |
| Quantified Difference | 4.5-fold higher affinity (soquelitinib) |
| Conditions | Kinase binding assay |
Why This Matters
Higher ITK binding affinity enables effective target engagement at lower systemic exposure, reducing off-target kinase inhibition and associated toxicities.
- [1] Corvus Pharmaceuticals. (2026). Kinase Binding Comparison: Specificity of Binding Soquelitinib vs. Ibrutinib. MarketScreener Presentation. View Source
